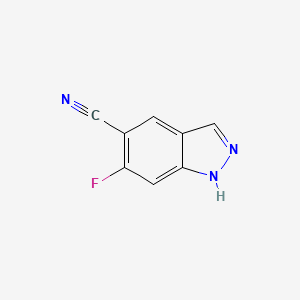

6-Fluoro-1H-indazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYVSMGNDIOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, in-depth data regarding the synthesis, biological activity, and experimental protocols for 6-Fluoro-1H-indazole-5-carbonitrile (CAS Number 633327-11-4). This guide provides a comprehensive overview based on available chemical data and the well-documented properties of structurally related fluorinated indazole compounds. The experimental protocols and potential biological activities described herein are illustrative and based on established methodologies for analogous molecules.

Core Compound Specifications

This compound is a fluorinated heterocyclic compound belonging to the indazole class, which is a prominent scaffold in medicinal chemistry.[1][2] Its chemical structure combines the bioisosteric properties of the indazole ring with the unique electronic contributions of the fluorine and nitrile functional groups.[1]

| Property | Value | Source |

| CAS Number | 633327-11-4 | ChemScene[3] |

| Molecular Formula | C₈H₄FN₃ | ChemScene[3] |

| Molecular Weight | 161.14 g/mol | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 52.47 Ų | ChemScene[3] |

| Predicted LogP | 1.57368 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Rotatable Bonds | 0 | ChemScene[3] |

General Synthetic Strategies for Fluorinated Indazoles

While a specific synthetic route for this compound is not detailed in the available literature, general methods for the synthesis of fluorinated indazoles provide a likely pathway. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

A potential synthetic workflow could involve the following conceptual steps:

Caption: Conceptual Synthetic Workflow for this compound.

Potential Biological Activities and Therapeutic Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide range of biological entities.[1] Derivatives of indazole have shown significant promise as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents.[1]

Particularly, fluorinated indazoles have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4] The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.

A patent application (WO2009106980A2) discloses a series of 6-fluoro-1H-indazole derivatives as modulators of the cannabinoid receptor 1 (CB1), suggesting a potential role in treating pain and other CB1-mediated conditions.[5] While this compound is not explicitly mentioned, its structural similarity suggests that it could be a candidate for similar biological screening.

Illustrative Experimental Protocols

The following are generalized experimental protocols that would be relevant for the characterization and biological evaluation of this compound, based on standard practices for similar compounds.

General Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve a small amount of the compound in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm) to determine purity.

-

Hypothetical Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)

This protocol outlines a typical in vitro kinase inhibition assay.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

-

Assay Preparation: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.

-

Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include appropriate controls (no compound and no enzyme).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed or ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).

-

Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, this compound could potentially modulate signaling pathways critical for cell growth, proliferation, and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

This diagram illustrates a potential mechanism where this compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a common mechanism for indazole-based anti-cancer drugs.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of drug discovery. While specific biological data is currently limited in the public domain, its structural features suggest a high potential for activity as a kinase inhibitor or a modulator of other important biological targets. The general synthetic and experimental frameworks provided here offer a solid foundation for researchers to initiate their own investigations into the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential applications in treating a range of diseases.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 6-Fluoro-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, potential synthetic routes, and biological significance of 6-Fluoro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][2] The introduction of fluorine and a carbonitrile group can significantly modulate the compound's electronic properties, membrane permeability, and metabolic stability, making it a valuable building block for novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 633327-11-4 | [3][4] |

| Molecular Formula | C₈H₄FN₃ | [3] |

| Molecular Weight | 161.14 g/mol | [3] |

| SMILES | FC1=CC2=C(C=NN2)C=C1C#N | [3] |

| LogP (calculated) | 1.57368 | [3] |

| Topological Polar Surface Area (TPSA) | 52.47 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

| Purity | ≥95% (as commercially available) | [3] |

Synthetic Pathways and Methodologies

The synthesis of substituted indazoles can be achieved through various chemical strategies.[1][2] While a specific, detailed experimental protocol for this compound is not publicly available, a plausible synthetic approach can be inferred from established methods for analogous compounds. A common route involves the cyclization of appropriately substituted phenylhydrazones or related precursors.

Proposed Experimental Protocol: Synthesis via Cyclization of a Substituted Acetonitrile

A potential synthesis could start from a substituted fluorobenzonitrile, which undergoes reaction with a hydrazine source to form the indazole ring. This methodology is adapted from general principles of indazole synthesis.[1]

-

Starting Material: 2-Amino-4-fluoro-5-cyanobenzaldehyde (or a related activated precursor).

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).

-

Cyclization: The intermediate diazonium salt undergoes intramolecular cyclization to form the indazole ring. This step is often spontaneous or may be promoted by gentle warming.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using column chromatography on silica gel to yield the final this compound.

Below is a logical workflow diagram illustrating this proposed synthetic pathway.

Caption: A logical workflow for the synthesis of this compound.

Biological and Pharmacological Context

Indazole derivatives are of significant interest in drug development due to their ability to act as bioisosteres of indoles, interacting with a wide range of biological targets.[1] Fluorinated indazoles, in particular, have shown promise as potent and selective inhibitors of various enzymes and receptors.

For example, certain 6-fluoroindazole derivatives have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), a target for cardiovascular diseases.[5][6] The presence of a fluorine atom at the C6 position can significantly enhance inhibitory potency and improve pharmacokinetic properties like oral bioavailability.[5] Other fluorinated indazoles have demonstrated high binding affinity for serotonin receptors (5-HT), which are implicated in central nervous system disorders.[5]

Given this context, this compound is a valuable scaffold for library synthesis and screening against various kinase and receptor targets. Its activity would be evaluated through in vitro bioassays.

Illustrative Signaling Pathway: Kinase Inhibition

Many indazole-based compounds function as ATP-competitive kinase inhibitors. The diagram below illustrates a generalized signal transduction pathway where a receptor tyrosine kinase (RTK) is activated by a growth factor, leading to downstream signaling. An indazole-based inhibitor, such as a derivative of this compound, can block this pathway by binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and subsequent cellular responses like proliferation and survival.

Caption: Role of an indazole inhibitor in a generic signal transduction cascade.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

6-Fluoro-1H-indazole-5-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of 6-Fluoro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₄FN₃ | [1] |

| Molecular Weight | 161.14 g/mol | [1] |

| CAS Number | 633327-11-4 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or described within patent literature. For researchers requiring specific synthetic methodologies, a thorough review of chemical synthesis databases and patent filings is recommended. Standard analytical procedures for compound characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular identifiers.

Chemical Identity and Molecular Properties.

References

Spectroscopic and Structural Elucidation of 6-Fluoro-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Fluoro-1H-indazole-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. Due to the proprietary nature or limited public availability of primary spectral data, this document focuses on established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. Furthermore, it outlines a general synthetic pathway for substituted indazoles and the typical workflow for spectroscopic analysis, visualized through clear diagrams. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not publicly available in the searched databases, the following tables are structured to present the expected data types. Researchers who synthesize this compound can use this format to tabulate their findings.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Ion |

| Data not available |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for indazole derivatives, based on standard practices in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD or equivalent, operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of proton signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at room temperature using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 to 64) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Sufficient pressure is applied to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of about 1-10 µg/mL. A small amount of formic acid (0.1%) may be added to promote ionization in positive ion mode.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive or negative ion mode, depending on the analyte's properties. The data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations

General Synthetic Pathway for Substituted 1H-Indazoles

The following diagram illustrates a common synthetic route to 1H-indazole derivatives, starting from an ortho-substituted fluorobenzonitrile. This pathway is relevant for the synthesis of this compound.

Caption: A representative synthetic scheme for 1H-indazole derivatives.

Workflow for Spectroscopic Analysis

This diagram outlines the standard workflow for the structural characterization of a newly synthesized compound, such as this compound.

Caption: A standard workflow for the spectroscopic characterization of a compound.

Determining the Solubility Profile of 6-Fluoro-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Solubility Testing

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In drug discovery, solubility is typically assessed in aqueous buffers relevant to physiological conditions and in organic solvents used for stock solutions and analytical methods. Two key types of solubility are measured: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is determined by dissolving the compound from a high-concentration stock solution (usually in dimethyl sulfoxide - DMSO) into an aqueous buffer.[1][4][5] It is a high-throughput method often used in the early stages of drug discovery for rapid assessment.[1][6]

-

Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution.[2][5][7][8] It is a more time-consuming but accurate measure, crucial for lead optimization and formulation development.[1][7]

Recommended Laboratory Solvents for Profiling

A comprehensive solubility profile should assess the solubility of 6-Fluoro-1H-indazole-5-carbonitrile in a range of common laboratory solvents. The selection of solvents should be guided by their intended use in experimental workflows.

Table 1: Recommended Solvents for Solubility Profiling

| Solvent Class | Specific Solvents | Primary Use in a Lab Setting |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Mimicking physiological conditions for biological assays |

| Simulated Intestinal Fluid (SIF) | Assessing solubility relevant to oral absorption | |

| Simulated Gastric Fluid (SGF) | Assessing solubility in the stomach environment | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions |

| Dimethylformamide (DMF) | Alternative to DMSO for stock solutions | |

| Acetonitrile (ACN) | Mobile phase in chromatography, reaction solvent | |

| Polar Protic Solvents | Methanol (MeOH) | Chromatography, reaction solvent, recrystallization |

| Ethanol (EtOH) | Recrystallization, formulation | |

| Water | Baseline solubility, buffer preparation | |

| Nonpolar Solvents | Dichloromethane (DCM) | Organic synthesis, extraction |

| Ethyl Acetate (EtOAc) | Chromatography, extraction | |

| Tetrahydrofuran (THF) | Reaction solvent |

Experimental Protocols for Solubility Determination

Detailed methodologies are crucial for obtaining reproducible and accurate solubility data. Below are protocols for both kinetic and thermodynamic solubility assays.

3.1. Kinetic Solubility Assay Protocol (Nephelometric Method)

This high-throughput method assesses the precipitation of a compound when diluted from a DMSO stock into an aqueous buffer.

-

Materials and Equipment:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (96- or 384-well)

-

Automated liquid handler

-

Nephelometer or plate reader capable of measuring light scattering

-

-

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[4]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with only DMSO as a negative control.

-

Add Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., by serial dilution).

-

Mix and Incubate: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).[1][9]

-

Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the DMSO control.

-

3.2. Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

-

Materials and Equipment:

-

Solid this compound

-

Selected solvents (e.g., PBS pH 7.4, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Filtration device (e.g., syringe filters or filter plates)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[10]

-

Add Solvent: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[1][7][8]

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For improved accuracy, filter the supernatant using a chemically inert filter (e.g., PVDF or PTFE).[8]

-

Quantification: Prepare a calibration curve of the compound in the solvent. Analyze the filtered supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.[1][8]

-

Data Analysis: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[8]

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.

Conclusion

While direct solubility data for this compound is not currently published, the experimental protocols outlined in this guide provide a robust framework for its determination. By systematically assessing both kinetic and thermodynamic solubility in a range of relevant solvents, researchers can generate the critical data needed to advance their drug discovery and development programs. Accurate and reproducible solubility data is fundamental to making informed decisions regarding compound progression, formulation strategies, and the interpretation of biological data.

References

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

6-Fluoro-1H-indazole-5-carbonitrile structure and tautomerism

An In-Depth Technical Guide to the Structure and Tautomerism of 6-Fluoro-1H-indazole-5-carbonitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the structural nuances of heterocyclic compounds is paramount. This compound is a substituted indazole of interest in medicinal chemistry. This guide provides a detailed examination of its chemical structure and the critical concept of tautomerism inherent to the indazole core.

Chemical Structure

This compound possesses a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrazole ring. The molecule is further functionalized with a fluorine atom at the 6-position and a nitrile group at the 5-position.

Systematic Name: this compound Molecular Formula: C₈H₄FN₃ Molecular Weight: 161.14 g/mol SMILES: FC1=CC2=C(C=NN2)C=C1C#N

Tautomerism in this compound

A fundamental characteristic of the indazole ring system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole tautomers.

-

1H-Tautomer: The proton is located on the nitrogen atom at position 1 (N1). This form is generally considered to be the more thermodynamically stable tautomer for most substituted indazoles.[1][2] The stability is often attributed to its benzenoid electronic structure.

-

2H-Tautomer: The proton resides on the nitrogen atom at position 2 (N2). This tautomer has a quinonoid electronic structure and is typically higher in energy compared to the 1H form.[2]

Caption: Tautomeric equilibrium of this compound.

Data Presentation: Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and distinguishing between the 1H and 2H tautomers of indazoles.[1][3] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two forms. While specific NMR data for this compound is limited, the following table summarizes the expected differences based on general knowledge of indazole derivatives.

| Spectroscopic Feature | Expected Observation for 1H-Tautomer | Expected Observation for 2H-Tautomer |

| ¹H NMR (N-H signal) | Broad singlet, typically δ > 10 ppm | No N-H signal (if substituted at N2) |

| ¹³C NMR (C3a/C7a) | Distinct chemical shifts for C3a and C7a | More similar chemical shifts for C3a and C7a |

| ¹⁵N NMR | Significant difference in chemical shifts for N1 and N2 | Chemical shifts for N1 and N2 are more similar |

Experimental Protocols

Synthesis of Substituted Indazoles (Representative Protocol)

A general method for the synthesis of substituted indazoles involves the cyclization of a corresponding ortho-substituted aniline derivative. The following is a representative protocol adapted from the synthesis of similar fluoro-substituted indazoles.[4][5]

Materials:

-

Appropriately substituted 2-amino-fluorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or other reducing agent

-

Suitable organic solvents (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve the starting aniline derivative in a mixture of hydrochloric acid and water at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Stir the reaction mixture for an additional 30-60 minutes at low temperature.

-

To a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

Allow the reaction to proceed for several hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired indazole.

NMR Spectroscopic Analysis of Tautomerism

Objective: To determine the predominant tautomeric form of this compound in solution.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Analyze the sample in different solvents to assess the solvent effect on the tautomeric equilibrium.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the downfield region (δ 10-15 ppm) for the characteristic broad N-H proton signal of the 1H-tautomer.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole ring.

-

2D NMR (optional): If signal assignment is ambiguous, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

-

Low-Temperature NMR (optional): In cases of rapid tautomeric exchange at room temperature, acquiring spectra at lower temperatures can help to resolve signals for individual tautomers.

Caption: Experimental workflow for synthesis and tautomeric analysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

The Indazole Scaffold: A Technical Guide to its Discovery and Enduring Legacy in Medicinal Chemistry

For Immediate Release

A deep dive into the history, synthesis, and therapeutic applications of substituted indazoles, a cornerstone of modern drug discovery.

[City, State] – December 28, 2025 – The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide explores the journey of substituted indazoles from their initial synthesis in the 19th century to their current status as key components in a range of FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational chemistry, key experimental data, and biological mechanisms of this important class of compounds.

A Historical Perspective: The Genesis of a Versatile Scaffold

The story of the indazole ring system begins in the late 19th century, with pioneering work by Emil Fischer. While not the parent indazole, Fischer's synthesis of an oxo-substituted derivative, indazolone, in 1883, was the first crucial step in recognizing this novel heterocyclic system.[1][2] This foundational work was built upon in the early 20th century by chemists such as Jacobson and Huber, who developed methods for the synthesis of the parent indazole from N-nitroso-o-benzotoluidide.[3] These early synthetic achievements were pivotal, paving the way for extensive investigation into the biological activities of substituted indazoles.[2]

The mid-20th century marked a significant turning point with the discovery of the anti-inflammatory properties of benzydamine, one of the earliest therapeutic applications of a substituted indazole.[2] This discovery highlighted the vast therapeutic potential locked within the indazole core and spurred further research, ultimately leading to the development of blockbuster drugs such as the antiemetic agent Granisetron and the targeted cancer therapies Axitinib and Pazopanib.[2]

Foundational Synthetic Strategies and Experimental Protocols

The versatility of the indazole scaffold is, in part, due to the various synthetic routes developed over the past century. Below are detailed protocols for some of the foundational and modern synthetic methods for preparing key indazole derivatives.

Fischer's Synthesis of 3-Indazolone (circa 1883)

This historic synthesis marked the first creation of an indazole-related ring system.[2]

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid is heated, leading to intramolecular condensation and cyclization. The reaction proceeds via the loss of a water molecule to form 3-indazolone.[2]

-

Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the initial reports, the reaction is understood to occur at elevated temperatures.[2]

-

Observations: Fischer's work led to the identification of a new heterocyclic system, which he named "indazol."[2]

Jacobson and Huber's Indazole Synthesis

This method provides a route to the parent indazole ring.[3]

-

Starting Material: N-nitroso-o-benzotoluidide

-

Procedure: The synthesis is based on an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[3]

-

Yield: This method can produce indazole in almost quantitative yield.[3]

Modern Synthesis of Axitinib

Axitinib is a potent VEGFR inhibitor used in cancer therapy. Its synthesis involves a multi-step process.

-

Key Intermediates: 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.

-

General Procedure:

-

S-Arylation (Migita Coupling): 6-iodo-1H-indazole is coupled with 2-mercapto-N-methylbenzamide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a mild base (e.g., NaHCO3) in a solvent like N-methyl-2-pyrrolidone (NMP).[4]

-

Heck Reaction: The resulting intermediate is then subjected to a Heck reaction with 2-vinylpyridine. The indazole nitrogen is often acylated in situ to facilitate the oxidative addition step.[4]

-

Deprotection and Crystallization: The final step involves the removal of any protecting groups and crystallization to yield Axitinib.[4][5]

-

Synthesis of Pazopanib Hydrochloride

Pazopanib is another multi-targeted tyrosine kinase inhibitor.

-

Key Intermediates: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide.

-

General Procedure:

-

A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, and N,N-dimethylformamide (DMF).[6]

-

A few drops of concentrated hydrochloric acid are added.[6]

-

The reaction mixture is heated to approximately 95°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the product crystals are collected by filtration, washed with ethanol, and dried to afford Pazopanib hydrochloride.[6]

-

Biological Activity and Quantitative Data

Substituted indazoles exhibit a wide range of biological activities, with many derivatives developed as potent inhibitors of various enzymes, particularly protein kinases. The following tables summarize the inhibitory activities of selected indazole derivatives against key biological targets.

Table 1: In Vitro Antiproliferative Activity of Indazole Derivative 2f

| Cell Line | Cancer Type | IC50 (μM) |

| 4T1 | Breast Cancer | 0.23 |

| A549 | Lung Cancer | 1.15 |

| HCT116 | Colon Cancer | 0.56 |

| B16-F10 | Melanoma | 0.89 |

| Data from Wei et al. (2021)[7] |

Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Drugs

| Compound | Target Kinase(s) | IC50 (nM) |

| Pazopanib | VEGFR-1 | 7 |

| VEGFR-2 | 15 | |

| VEGFR-3 | 2 | |

| PDGFR-α | 73 | |

| PDGFR-β | 215 | |

| c-Kit | 48 | |

| Axitinib | VEGFR-1 | - |

| VEGFR-2 | - | |

| VEGFR-3 | - | |

| PDGFR | - | |

| c-Kit | 1.7 | |

| Compound C05 | PLK4 | < 0.1 |

| Data from multiple sources, including references[8][9][10] |

Table 3: Antimicrobial and Antiprotozoal Activity of Selected Indazole Derivatives

| Compound | Organism | MIC (μg/mL or μM) |

| Compound 61 | S. pneumoniae | 4.0 μg/mL |

| Compound 58 | M. tuberculosis | 0.09 μM |

| Compound 68 | C. albicans | 75 μM |

| Compound 18 | G. intestinalis | (12.8x more active than metronidazole) |

| Data from multiple sources, including references[1][11] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of many indazole-based drugs stem from their ability to modulate specific intracellular signaling pathways that are often dysregulated in disease.

Axitinib: Inhibition of Angiogenesis Pathways

Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis. By competitively binding to the ATP-binding pocket of these receptors, Axitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[12] This leads to the downregulation of the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[12]

Pazopanib: Multi-Targeted Kinase Inhibition

Pazopanib is a multi-targeted tyrosine kinase inhibitor that acts on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[13] Its mechanism of action involves blocking the downstream signaling of these receptors, thereby inhibiting angiogenesis and tumor cell growth.[13][14] Pazopanib's inhibition of these multiple pathways contributes to its efficacy in treating renal cell carcinoma and soft tissue sarcoma.[13]

Benzydamine: Anti-Inflammatory Mechanism

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Benzydamine is a weak inhibitor of prostaglandin synthesis.[15] Its primary anti-inflammatory effect is believed to be through the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[15]

Conclusion

From its humble beginnings in 19th-century organic chemistry to its current prominent role in modern medicine, the indazole scaffold has demonstrated remarkable versatility and therapeutic potential. The journey of substituted indazoles is a testament to the power of fundamental chemical research and its translation into life-saving medicines. The foundational knowledge established by early pioneers continues to guide the design and synthesis of new and improved indazole-based drugs to address unmet medical needs. As our understanding of disease pathways deepens, the "privileged" indazole scaffold is poised to remain a critical component in the drug discovery toolkit for the foreseeable future.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 15. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Fluoro-1H-indazole-5-carbonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety, handling, and available data for 6-Fluoro-1H-indazole-5-carbonitrile. No specific Material Safety Data Sheet (MSDS) for this exact compound was publicly available at the time of writing. The information herein is aggregated from data on structurally similar compounds and general chemical safety principles. It is intended for use by trained professionals and should be supplemented by a thorough internal risk assessment before any handling or experimentation.

Introduction

This compound is a fluorinated heterocyclic compound featuring an indazole core. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including roles as kinase inhibitors for cancer therapy.[1][2][3] As a functionalized building block, this compound is valuable for the synthesis of more complex molecules in drug discovery programs.[4] This guide provides essential information on its safe handling, storage, and disposal.

Hazard Identification and Classification

While specific GHS/CLP classifications for this compound are not available, data from analogous fluoro-indazole compounds suggest the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is prudent to handle this compound as a hazardous substance.

Physical and Chemical Properties

The available quantitative data for this compound and a structurally related compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 633327-11-4 | ChemScene[5] |

| Molecular Formula | C₈H₄FN₃ | ChemScene[5] |

| Molecular Weight | 161.14 g/mol | ChemScene[5] |

| Purity | ≥95% | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 52.47 Ų | ChemScene[5] |

| LogP | 1.57368 | ChemScene[5] |

| Hydrogen Bond Acceptors | 2 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Rotatable Bonds | 0 | ChemScene[5] |

Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specifications and Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use. |

| Eyes/Face | Safety glasses with side-shields or goggles | Provides protection against splashes and airborne particles. A face shield may be required for splash risks. |

| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |

| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment. |

Safe Handling Practices

-

Engineering Controls: All handling of solid this compound should occur in a certified chemical fume hood to minimize inhalation exposure.

-

Procedural Controls:

-

Avoid the formation and inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Use appropriate tools (e.g., spatulas) for transferring the compound.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF).

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.

-

Containment and Cleanup: Avoid generating dust. Carefully sweep or vacuum up the spilled material and place it in a designated, labeled, and sealed hazardous waste container. Do not allow the material to enter drains.

Experimental Protocols & Workflows

While no specific experimental protocols for this compound are publicly documented, a general workflow for its safe handling in a laboratory setting is presented below. This workflow is a logical representation of the steps required to minimize exposure and ensure safety.

Caption: General laboratory workflow for safe handling.

Biological Context and Signaling Pathways

As a chemical intermediate or building block, there is no publicly available information detailing the direct involvement of this compound in specific biological signaling pathways. Its utility lies in its incorporation into larger, more complex molecules that may be designed to interact with biological targets such as protein kinases.[3] The indazole core is a key feature in many kinase inhibitors, which function by blocking signaling pathways that are often overactive in cancer cells.

The logical relationship for its use in drug discovery can be visualized as follows:

Caption: Role as a building block in drug discovery.

Disposal Considerations

All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container. Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound were found. Due to the lack of data, the compound should not be released into the environment. Its effects on aquatic life are unknown. Handle and dispose of the material with the assumption that it is harmful to the environment.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemscene.com [chemscene.com]

In-depth Technical Guide: Thermal Stability and Decomposition of 6-Fluoro-1H-indazole-5-carbonitrile

Disclaimer: Publicly available, specific experimental data concerning the thermal stability and decomposition of 6-Fluoro-1H-indazole-5-carbonitrile is limited. This guide is constructed based on established principles of thermal analysis for organic compounds and the known chemical behavior of structurally related molecules. The quantitative data presented in the tables are illustrative examples and should not be interpreted as experimentally verified values for this specific compound.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in the fields of medicinal chemistry and materials science. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and processing, particularly within the rigorous context of pharmaceutical development and manufacturing. This technical guide offers a detailed overview of the theoretical considerations regarding its thermal stability, potential decomposition pathways, and standardized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are primarily based on computational predictions and data for analogous structures.

| Property | Value |

| Molecular Formula | C₈H₄FN₃ |

| Molecular Weight | 161.14 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Not experimentally determined |

| Boiling Point | Not experimentally determined |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents |

Thermal Stability Analysis

The thermal stability of a chemical compound is critical to its safety profile and processability. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about changes in a material's mass as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the temperature at which the material begins to decompose, the kinetics of its decomposition, and the amount of residual non-volatile material.

Illustrative TGA Data for this compound

The following data are hypothetical and intended to exemplify the presentation of TGA results.

| Parameter | Illustrative Value |

| Onset of Decomposition (T₅%) | 245 °C |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 285 °C |

| Weight Loss at 300 °C | 20% |

| Weight Loss at 500 °C | 85% |

| Residue at 700 °C (in N₂) | < 5% |

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat capacity of the material.

Illustrative DSC Data for this compound

The following data are hypothetical and intended to exemplify the presentation of DSC results.

| Parameter | Illustrative Value |

| Melting Point (Tₘ) | 175 °C (onset) |

| Enthalpy of Fusion (ΔHբ) | 28 kJ/mol |

| Decomposition Event | Exothermic, onset > 240 °C |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using appropriate standards.

-

Sample Preparation: A sample of 3-7 mg of this compound should be accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

The crucible is placed onto the TGA balance mechanism.

-

The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a flow rate of 20-100 mL/min for a sufficient time to ensure an inert atmosphere.

-

The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 700 °C) at a controlled linear heating rate, typically 10 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at various stages.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile decomposition products.

-

Experimental Conditions:

-

The sealed sample pan and an empty, hermetically sealed reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

A temperature program is initiated. A common program for assessing melting and decomposition involves heating the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 350 °C).

-

-

Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events, such as melting (characterized by its onset temperature and enthalpy of fusion), and exothermic events, which can indicate decomposition.

Potential Decomposition Pathway

Lacking specific experimental evidence from techniques like TGA-MS or Pyrolysis-GC-MS, a hypothetical thermal decomposition pathway for this compound can be postulated based on the known chemical principles of its constituent functional groups.

The decomposition is anticipated to be a complex radical-mediated process. Initial bond scission would likely occur at the weakest points in the molecular structure. The N-N bond within the indazole ring is a plausible site for initial fragmentation at elevated temperatures. The presence of the electron-withdrawing fluorine and nitrile substituents on the benzene ring will influence the electronic distribution and stability of the heterocyclic system.

Upon initial fragmentation, a cascade of subsequent reactions is expected, leading to the formation of a variety of smaller, more volatile species. The nitrile group is thermally robust but can be eliminated or fragmented to produce species such as hydrogen cyanide (HCN). The fluorine atom is strongly bonded to the aromatic ring, but under severe thermal stress, defluorination can occur, potentially leading to the formation of hydrogen fluoride (HF). The indazole ring fragmentation is expected to liberate molecular nitrogen (N₂).

The ultimate decomposition products in an inert atmosphere would likely consist of a mixture of gaseous molecules including N₂, HCN, and HF, along with various fluorinated and non-fluorinated aromatic and aliphatic fragments.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for thermal analysis experiments.

Hypothetical Thermal Decomposition Pathway

Caption: A proposed high-level thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and potential decomposition of this compound. While specific experimental data is not yet available, the outlined protocols for TGA and DSC offer a clear path for obtaining this crucial information. The hypothetical decomposition pathway provides a scientifically grounded framework for anticipating potential thermal hazards and decomposition byproducts. It is imperative that rigorous experimental thermal analysis be conducted to ascertain the precise thermal properties of this compound to ensure its safe and effective application in research and development.

Methodological & Application

Synthetic Routes to 6-Fluoro-1H-indazole-5-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-1H-indazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is based on a three-step sequence involving bromination, diazotization/cyclization, and cyanation.

I. Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step route starting from the commercially available 4-fluoro-2-methylaniline. The key intermediate, 5-bromo-6-fluoro-1H-indazole, is first synthesized and then converted to the final product through a palladium-catalyzed cyanation reaction.

Caption: Proposed three-step synthesis of this compound.

II. Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo-4-fluoro-2-methylaniline | 90-98 |

| 2 | 5-Bromo-4-fluoro-2-methylaniline | Sodium Nitrite, Acetic Acid | 5-Bromo-6-fluoro-1H-indazole | 75-85 |

| 3 | 5-Bromo-6-fluoro-1H-indazole | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn powder, DMAC | This compound | 70-80 |

III. Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline

This protocol is adapted from a similar synthesis of a constitutional isomer.

Workflow:

Caption: Experimental workflow for the synthesis of 5-Bromo-4-fluoro-2-methylaniline.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) in acetonitrile (10 volumes). Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-4-fluoro-2-methylaniline.

Step 2: Synthesis of 5-Bromo-6-fluoro-1H-indazole

This protocol is adapted from a similar synthesis of a constitutional isomer.

Workflow:

Caption: Experimental workflow for the synthesis of 5-Bromo-6-fluoro-1H-indazole.

Methodology:

-

Diazotization: In a round-bottom flask, dissolve 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (10 volumes). Cool the solution to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.1 eq) in a minimum amount of water dropwise, keeping the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.

-

Cyclization and Work-up: After 30 minutes, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC. Pour the reaction mixture into ice-water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 5-bromo-6-fluoro-1H-indazole.

Step 3: Synthesis of this compound

This protocol is based on a general palladium-catalyzed cyanation of aryl bromides.

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a Schlenk tube, add 5-bromo-6-fluoro-1H-indazole (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq), and zinc powder (0.1 eq). The tube is evacuated and backfilled with argon three times. Degassed N,N-dimethylacetamide (DMAC) (10 volumes) is then added via syringe.

-

Cyanation: The reaction mixture is heated to 120 °C and stirred for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. The combined filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions, particularly for the palladium-catalyzed cyanation, may require optimization for best results.

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous compounds with significant biological and pharmaceutical activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of this important heterocyclic motif. This document provides detailed protocols for several key palladium-catalyzed methods for the synthesis of 1H-indazoles, complete with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Protocol 1: Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones

This method provides an efficient route to 3-substituted 1H-indazoles through a palladium-catalyzed intramolecular C-N bond formation. The reaction proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.[1][2]

Experimental Protocol

A detailed step-by-step procedure for a representative reaction is as follows:

-

Reaction Setup: To an oven-dried Schlenk tube, add the 2-halobenzophenone tosylhydrazone (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv.).

-

Solvent and Base: Evacuate and backfill the tube with an inert atmosphere (e.g., argon). Add anhydrous dioxane (5 mL per 1 mmol of substrate) and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1H-indazole.

Data Presentation: Substrate Scope and Yields

| Entry | Starting Material (Substituent on Benzophenone) | Halogen | Product (Substituent on Indazole) | Yield (%) |

| 1 | 4-Methoxy | Bromo | 5-Methoxy-3-phenyl-1H-indazole | 92 |

| 2 | 4-Methyl | Bromo | 5-Methyl-3-phenyl-1H-indazole | 88 |

| 3 | Unsubstituted | Bromo | 3-Phenyl-1H-indazole | 85 |

| 4 | 4-Chloro | Bromo | 5-Chloro-3-phenyl-1H-indazole | 78 |

| 5 | 4-Trifluoromethyl | Bromo | 5-Trifluoromethyl-3-phenyl-1H-indazole | 75 |

Experimental Workflow

Protocol 2: Intramolecular C-H Activation/Amination of Benzophenone Tosylhydrazones

This protocol offers an alternative route to 3-aryl-1H-indazoles, proceeding through a palladium-catalyzed C-H activation mechanism. This method avoids the need for pre-halogenated substrates.[1][2][3]

Experimental Protocol

A detailed step-by-step procedure for a representative reaction is as follows:

-

Reaction Setup: In a sealed tube, combine the benzophenone tosylhydrazone (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and silver trifluoroacetate (AgOCOCF₃, 1.0 equiv.).

-

Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE) (5 mL per 1 mmol of substrate).

-

Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite®. Wash the filter cake with additional DCM. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure 1H-indazole.

Data Presentation: Substrate Scope and Yields

| Entry | Starting Material (Substituent on Benzophenone) | Product (Substituent on Indazole) | Yield (%) |

| 1 | 4,4'-Dimethoxy | 6-Methoxy-3-(4-methoxyphenyl)-1H-indazole | 89 |

| 2 | 4-Methoxy | 6-Methoxy-3-phenyl-1H-indazole | 85 |

| 3 | 4-Methyl | 6-Methyl-3-phenyl-1H-indazole | 82 |

| 4 | Unsubstituted | 3-Phenyl-1H-indazole | 76 |

| 5 | 4-Fluoro | 6-Fluoro-3-phenyl-1H-indazole | 70 |

Protocol 3: Reductive Cyclization of o-Nitro-ketoximes

This method allows for the synthesis of 1H-indazoles through a reductive cyclization pathway, although the original abstract describes an iron-catalyzed process, palladium catalysts can also be employed for similar transformations. For the purpose of this document, a general palladium-catalyzed protocol is presented.[4][5]

Experimental Protocol

A detailed step-by-step procedure for a representative reaction is as follows:

-

Reaction Setup: To a pressure vessel, add the o-nitro-ketoxime (1.0 equiv.) and a palladium catalyst such as palladium on carbon (Pd/C, 10 mol%).

-

Solvent and Reducing Agent: Add a suitable solvent like ethanol. The reduction can be carried out using hydrogen gas or a hydrogen transfer reagent like ammonium formate. For hydrogenation, the vessel is flushed with hydrogen and maintained at a positive pressure (e.g., 50 psi).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through Celite® to remove the catalyst, washing with ethanol. Concentrate the filtrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Substrate Scope and Yields

| Entry | Starting Material (Substituents on o-Nitro-ketoxime) | Product (Substituents on 1H-Indazole) | Yield (%) |

| 1 | R¹=Me, R²=H | 3-Methyl-1H-indazole | 85 |

| 2 | R¹=Ph, R²=H | 3-Phenyl-1H-indazole | 82 |

| 3 | R¹=Me, R²=5-OMe | 6-Methoxy-3-methyl-1H-indazole | 90 |

| 4 | R¹=Ph, R²=5-Cl | 6-Chloro-3-phenyl-1H-indazole | 77 |

| 5 | R¹=CF₃, R²=H | 3-Trifluoromethyl-1H-indazole | 65 |

Protocol 4: Synthesis from 2-Bromobenzaldehydes and Arylhydrazines

This protocol describes a facile one-pot synthesis of 1-aryl-1H-indazoles from readily available starting materials.[6][7]

Experimental Protocol

A detailed step-by-step procedure for a representative reaction is as follows:

-

Reaction Setup: In a Schlenk tube under an argon atmosphere, combine 2-bromobenzaldehyde (1.0 equiv.), the corresponding arylhydrazine (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a chelating phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv.).

-

Solvent and Base: Add anhydrous toluene and sodium tert-butoxide (NaOt-Bu, 2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 15 hours.

-

Work-up and Purification: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

| Entry | Arylhydrazine (Substituent) | Product (Substituent on N-1) | Yield (%) |

| 1 | Phenyl | 1-Phenyl-1H-indazole | 84 |

| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1H-indazole | 88 |

| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-1H-indazole | 80 |

| 4 | 3-Methylphenyl | 1-(3-Methylphenyl)-1H-indazole | 82 |

| 5 | 2-Naphthyl | 1-(2-Naphthyl)-1H-indazole | 75 |

General Catalytic Cycle

These protocols provide a foundation for the synthesis of a diverse range of 1H-indazole derivatives. Researchers are encouraged to consult the primary literature for further details and optimization of reaction conditions for specific substrates.

References

- 1. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]

- 2. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-Fluoro-1H-indazole-5-carbonitrile as a Kinase Inhibitor Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of novel lead compounds.[1] This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding pockets of biological targets.[1][2] Due to their reduced complexity, fragments can explore chemical space more efficiently than larger molecules, often forming high-quality interactions with the target protein.[2] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors.[3][4][5] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design.